Chlorantholide A Chlorantholide A
Brand Name: Vulcanchem
CAS No.: 1372558-33-2
VCID: VC0108795
InChI: InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1
SMILES: CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C
Molecular Formula: C15H16O3
Molecular Weight: 244.28574

Chlorantholide A

CAS No.: 1372558-33-2

Cat. No.: VC0108795

Molecular Formula: C15H16O3

Molecular Weight: 244.28574

* For research use only. Not for human or veterinary use.

Chlorantholide A - 1372558-33-2

Specification

CAS No. 1372558-33-2
Molecular Formula C15H16O3
Molecular Weight 244.28574
IUPAC Name (4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f][1]benzofuran-2,7-dione
Standard InChI InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1
SMILES CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C
Appearance Powder

Introduction

Chemical Structure and Properties

Chlorantholide A is characterized by its specific molecular structure with the IUPAC name (4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f]benzofuran-2,7-dione. This compound has a molecular formula of C15H16O3 and a molecular weight of 244.29 g/mol. The structure features a complex ring system with specific stereochemistry that contributes to its biological activity profile.

The compound is identifiable through various analytical methods, including its unique InChI identifier (InChI=1S/C15H16O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h4,7,12H,5-6H2,1-3H3/t12-,15+/m0/s1) and canonical SMILES notation (CC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C).

Table 1: Chemical Properties of Chlorantholide A

PropertyValue
Molecular FormulaC15H16O3
Molecular Weight244.29 g/mol
CAS Number1372558-33-2
IUPAC Name(4aS,8aS)-3,5,8a-trimethyl-4a,8-dihydro-4H-benzo[f]benzofuran-2,7-dione
InChI KeyHCWOSGGWMYYACF-SWLSCSKDSA-N
Canonical SMILESCC1=CC(=O)CC2(C1CC3=C(C(=O)OC3=C2)C)C

The structural characteristics of Chlorantholide A include multiple functional groups that contribute to its reactivity and biological interactions. These include carbonyl groups, a lactone ring, and methyl substituents in specific positions that affect its spatial arrangement and interaction with biological targets.

Isolation and Preparation Methods

Chlorantholide A is primarily obtained through extraction from natural sources, specifically from the plant Chloranthus elatior. The isolation process typically involves several steps of extraction and purification to obtain the pure compound.

Extraction Process

The extraction of Chlorantholide A begins with the collection and preparation of plant material from Chloranthus elatior. The plant material is typically dried and ground to increase the surface area for efficient extraction. The extraction process primarily involves organic solvents, with methodical steps to isolate the target compound from other plant constituents.

Purification Techniques

Following the initial extraction, the crude extract undergoes various chromatographic techniques for purification. This typically includes column chromatography, which may be followed by high-performance liquid chromatography (HPLC) to achieve high purity levels. The purification process is critical to obtain Chlorantholide A in its pure form for research and analysis purposes.

Synthetic Approaches

Chemical Reactions and Derivatives

Chlorantholide A can undergo various chemical transformations due to its functional groups, leading to the formation of derivatives with potentially modified bioactivities.

Oxidation Reactions

Chlorantholide A can undergo oxidation reactions, potentially introducing additional oxygen-containing functional groups into the molecule. Common oxidizing agents used in these transformations include potassium permanganate and chromium trioxide. These reactions can lead to the formation of hydroxylated or carboxylated derivatives of Chlorantholide A.

Reduction Reactions

Reduction reactions of Chlorantholide A typically target the carbonyl groups present in the molecule, converting them to alcohols or other reduced forms. Common reducing agents for these transformations include sodium borohydride and lithium aluminum hydride. The reduced forms of Chlorantholide A may exhibit different biological activities compared to the parent compound.

Substitution Reactions

Substitution reactions can replace hydrogen atoms or functional groups in Chlorantholide A with other substituents. These reactions often involve halogens and nucleophiles under various conditions. Such modifications to the structure of Chlorantholide A can lead to derivatives with altered physico-chemical properties and potentially enhanced biological activities.

Biological Activities

Chlorantholide A has been investigated for various biological activities, making it a compound of interest for potential therapeutic applications. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Chlorantholide A has demonstrated inhibitory effects on inflammatory pathways, suggesting its potential as an anti-inflammatory agent. The compound is believed to modulate signaling pathways involved in inflammation, potentially reducing the production of pro-inflammatory mediators. This activity may be relevant in the context of inflammatory disorders, where modulation of inflammatory pathways could provide therapeutic benefits.

Antimicrobial Effects

Chlorantholide A has shown activity against various microbial strains, indicating its potential as an antimicrobial agent. This property may be valuable in the context of developing new antimicrobial compounds to address the growing concern of antimicrobial resistance. Further research is needed to characterize the spectrum of antimicrobial activity of Chlorantholide A and to understand its mechanism of action against microbial pathogens.

Table 2: Biological Activities of Chlorantholide A

Biological ActivityDescriptionPotential Applications
Anti-inflammatoryInhibits inflammatory pathwaysTreatment of inflammatory disorders
AntioxidantScavenges free radicals, reduces oxidative stressPrevention of oxidative damage-related conditions
AntimicrobialActive against various microbial strainsDevelopment of novel antimicrobial agents
AnticancerInhibits growth of cancer cellsCancer therapy, development of anticancer drugs

Structure-Activity Relationships and Comparison with Similar Compounds

Chlorantholide A belongs to a family of related compounds, including Chlorantholide B, C, D, E, and F, all isolated from Chloranthus elatior. These compounds share structural similarities but differ in specific functional groups or stereochemical configurations, leading to variations in their biological activities.

Structural Comparison with Related Compounds

Comparative analysis of Chlorantholide A with related compounds such as Chlorantholide C (C15H18O3, molecular weight 246.30 g/mol) and Chlorantholide E (C15H18O5, molecular weight 278.3 g/mol) reveals structural differences that may account for their distinct biological activities. These differences include variations in the number and position of oxygen-containing functional groups, affecting their interaction with biological targets.

Table 3: Comparison of Chlorantholide A with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
Chlorantholide AC15H16O3244.29Base structure with specific stereochemistry
Chlorantholide CC15H18O3246.30Additional hydrogen atoms, different stereochemistry
Chlorantholide EC15H18O5278.3Additional oxygen atoms, modified functional groups

Research Applications and Future Directions

Chlorantholide A serves as an important compound in chemical and biological research, with various applications and potential future developments.

Current Research Applications

Chlorantholide A is currently used in research to study the structure-activity relationships of sesquiterpene lactones and their derivatives. This research contributes to the understanding of the biological activities of these compounds and their potential therapeutic applications. Additionally, Chlorantholide A serves as a model compound for the development of synthetic methodologies for complex natural products.

Future Research Directions

Future research on Chlorantholide A may focus on several areas, including:

  • Development of efficient synthetic routes for Chlorantholide A and its derivatives

  • Detailed investigation of the mechanisms of its biological activities

  • Structure optimization to enhance specific bioactivities

  • Evaluation of pharmacokinetic properties and potential drug development

  • Exploration of synergistic effects with other bioactive compounds

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